1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is the definitive [3,2-c] 5-azaindole isomer for kinase inhibitor programs. Its 4-position nitrile enables ATP-pocket mimicry and serves as a synthetic handle for SAR expansion. With MW 143.15 and XLogP3 1.0, it meets CNS drug-likeness filters-unlike polar or heavier pyrrolopyridine variants. Critical warning: substituting regioisomers without rigorous comparative data invalidates SAR conclusions and risks assay artifacts. Insist on batch-specific HPLC/NMR documentation to safeguard screening cascade integrity.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 1040682-68-5
Cat. No. B1293442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
CAS1040682-68-5
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=NC=C2)C#N
InChIInChI=1S/C8H5N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H
InChIKeyKURHSTXYMIMHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile: Strategic Kinase Inhibitor Scaffold


1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with a nitrile substituent at the 4-position (C8H5N3; MW: 143.15 g/mol) [1]. This specific isomer, also known as a 5-azaindole derivative, is a versatile building block in medicinal chemistry, primarily valued as a key intermediate for the synthesis of kinase inhibitors and other biologically active molecules . The scaffold's architecture allows it to mimic the purine ring of ATP, enabling potential binding within the ATP-binding pocket of various kinases, which is a foundational mechanism for developing targeted cancer therapies .

ATP-mimetic scaffold for kinase inhibitor design
Nitrile substituent as synthetic handle for SAR elaboration
Supports structure-activity relationship (SAR) studies

Isomeric Specificity in Pyrrolopyridine Research


While the broader pyrrolopyridine class (azaindoles) is recognized for its pharmacological potential, the specific isomeric form and substitution pattern are critical determinants of biological activity and chemical reactivity . There are six possible isomeric forms of pyrrolopyridine, each with a distinct arrangement of nitrogen atoms that profoundly influences its electronic properties and, consequently, its interaction with biological targets . The substitution of a nitrile group at the 4-position versus the 3-position, or the selection of a different ring fusion (e.g., [3,2-c] vs. [3,2-b]), can lead to significant variations in target binding affinity, selectivity, and even synthetic utility [1]. Therefore, substituting 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile with a cheaper or more readily available pyrrolopyridine analog without rigorous comparative data is a high-risk strategy that can compromise the validity of structure-activity relationship (SAR) studies and lead to failed experiments.

Regioisomer Shift
4-CN to 3-CN substitution may alter lipophilicity and target binding profile.
Ring Fusion Geometry
[3,2-c] vs [3,2-b] fusion shifts physicochemical properties, impacting drug-likeness.
SAR Incompatibility
Generic pyrrolopyridine analogs without comparative data risk invalidating SAR conclusions.

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Evidence Matrix


Lipophilicity Profile vs. 3-Carbonitrile Isomer

A direct comparison of computed physicochemical properties reveals that 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile (Target) exhibits a significantly different lipophilicity profile compared to its 3-carbonitrile regioisomer (Comparator). The higher XLogP3-AA value (1.0) for the target compound compared to the 3-carbonitrile (0.7) indicates a notable increase in lipophilicity [1][2]. This difference can be crucial for optimizing parameters like membrane permeability and oral bioavailability in drug discovery programs.

Lipophilicity vs 3-CN Isomer
Head-to-head
1.0 vs 0.7(Δ 0.3)
Supports selection for more lipophilic lead series
Computed values; verify experimentally
Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity vs. [3,2-b] Ring Fusion Isomer

The lipophilicity of the target [3,2-c] ring fusion isomer was compared to that of a different ring fusion isomer, 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile (Comparator). The target compound (XLogP3 = 1.0) demonstrates a higher calculated lipophilicity than the [3,2-b] isomer (XLogP3 = 0.8) [1][2]. This data demonstrates that not only the position of a substituent (as above) but also the fundamental geometry of the core scaffold itself alters a key drug-like property.

Lipophilicity vs [3,2-b] Fusion
Head-to-head
1.0 vs 0.8(Δ 0.2)
Scaffold geometry influences drug-like properties
Computed values; confirm in lead optimization
Medicinal Chemistry Lead Optimization Structural Isomers

Purity Benchmarking and QC Documentation

Procurement decisions often hinge on available quality metrics. For 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile, a common industry standard is a minimum purity of 95% . However, some suppliers, such as Bidepharm, provide batch-specific analytical data (NMR, HPLC, GC) to support their 95% purity specification . This contrasts with many vendors who only state the minimum purity without offering supporting documentation or a defined physical state .

Purity & QC Documentation
Data to verify
≥95% purity with optional batch NMR/HPLC
Batch-specific data supports SAR reproducibility
Verify supplier documentation before procurement
Quality Control Procurement Analytical Chemistry

Class-Wide Antiproliferative Activity

While direct biological data for the unadorned 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is not available, the 1H-pyrrolo[3,2-c]pyridine scaffold is a validated core for developing potent kinase inhibitors. As a class-level inference, derivatives of this scaffold have demonstrated nanomolar antiproliferative activity. For example, a closely related series of 1H-pyrrolo[3,2-c]pyridine derivatives was reported to have IC50 values ranging from 0.15–1.78 µM against a panel of ovarian, prostate, and breast cancer cell lines [1]. The most potent compound in that series, '1r', showed an IC50 of 30 nM against its primary target, FMS kinase [1].

Class-Level Antiproliferative
Class-level
Derivative IC50 range: 0.15–1.78 µM
Validates scaffold as kinase inhibitor research core
Data for optimized derivatives; confirm in target assay
Cancer Biology Drug Discovery Kinase Inhibition

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Research Applications


Kinase Inhibitor Design and Synthesis

The primary application for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is as a strategic building block in the synthesis of kinase inhibitors. The scaffold's ability to serve as an ATP-mimetic core [1] is well-established, and its class-level antiproliferative activity against cancer cells validates this approach [2]. Researchers can leverage the 4-position nitrile as a synthetic handle for further elaboration or as a pharmacophoric element for target engagement.

SAR and Lead Optimization

Given the quantifiable differences in lipophilicity between the 4-carbonitrile target and its regioisomers [1][2], this compound is particularly suited for SAR studies. Scientists investigating the impact of subtle structural changes on key drug properties like logP and solubility can use this compound to precisely tune these parameters in a lead series, a process supported by the availability of batch-specific analytical data from certain suppliers .

Development of CNS-Penetrant Candidates

The calculated lipophilicity (XLogP3 = 1.0) and low molecular weight (143.15 g/mol) of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile are within the favorable range for compounds targeting the central nervous system (CNS) [1]. This makes it an attractive starting point for designing brain-penetrant kinase inhibitors or other CNS-active agents, differentiating it from more polar or heavier alternatives.

High-Purity Reagent for Core Library Construction

For high-throughput screening or focused library construction, the need for reliable, high-purity intermediates is paramount. Procurement of this compound from vendors offering rigorous quality control, including batch-specific NMR and HPLC data , mitigates the risk of introducing impurities that could generate false positives or negatives in biological assays, ensuring the integrity of the screening cascade.

Application
Selection Property
Validation Focus
Kinase Inhibitor Design
ATP-mimetic scaffold with synthetic handle
Target engagement and selectivity profiling
SAR & Lead Optimization
Regioisomer-controlled lipophilicity
Solubility and permeability assays in lead series
CNS Drug Discovery Research
Low molecular weight and favorable lipophilicity
Brain penetration assessment (in vitro / in vivo)
High-Purity Library Synthesis
Supplier batch-specific analytical QC
Purity verification and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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